molecular formula C5H10Li2 B14748431 mu-1,5-Pentanediyldilithium CAS No. 2223-58-7

mu-1,5-Pentanediyldilithium

Cat. No.: B14748431
CAS No.: 2223-58-7
M. Wt: 84.1 g/mol
InChI Key: ZEFNMRMJJKIGBT-UHFFFAOYSA-N
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Description

μ-1,5-Pentanediyldilithium is an organolithium compound featuring two lithium atoms bridged by a 1,5-pentanediyldiyl group. Such bridged dilithium species are critical in synthetic chemistry, particularly in deprotonation and polymerization reactions.

Properties

CAS No.

2223-58-7

Molecular Formula

C5H10Li2

Molecular Weight

84.1 g/mol

IUPAC Name

dilithium;pentane

InChI

InChI=1S/C5H10.2Li/c1-3-5-4-2;;/h1-5H2;;/q-2;2*+1

InChI Key

ZEFNMRMJJKIGBT-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[CH2-]CCC[CH2-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with 1,5-Pentanediol and Derivatives

1,5-Pentanediol (HO(CH₂)₅OH) is a diol precursor to μ-1,5-pentanediyldilithium. Key differences include:

Property 1,5-Pentanediol 3-Methyl-1,5-pentanediol μ-1,5-Pentanediyldilithium (Inferred)
Molecular Formula C₅H₁₂O₂ C₆H₁₄O₂ C₅H₁₀Li₂
Melting Point Not explicitly reported 146°C Likely lower (organolithium compounds)
Boiling Point Not explicitly reported 150°C at 3.3 kPa Decomposes before boiling
Reactivity Acts as a diol in esterification Similar reactivity to 1,5-pentanediol Strong base, participates in deprotonation
Toxicity (LD₅₀) Not reported 320 mg/kg (oral, rat) Expected high toxicity (organolithium)

Key Findings :

  • The methyl-substituted analog (3-Methyl-1,5-pentanediol) exhibits higher thermal stability (melting point 146°C) compared to unsubstituted diols, suggesting steric and electronic effects influence stability .
  • Organolithium compounds like μ-1,5-pentanediyldilithium are typically moisture-sensitive and require inert handling conditions, contrasting with the diols’ relative stability .

Comparison with Other Bridged Organolithium Compounds

Bridged dilithium compounds (e.g., μ-1,4-butanediydilithium) share structural similarities but differ in chain length and reactivity:

Compound Bridge Length Reactivity Applications
μ-1,5-Pentanediyldilithium 5-carbon chain Moderate deprotonation strength Polymerization initiators
μ-1,4-Butanediydilithium 4-carbon chain Higher basicity Alkene dimerization
μ-1,6-Hexanediydilithium 6-carbon chain Lower reactivity due to steric hindrance Specialty polymer synthesis

Research Insights :

  • Shorter bridge lengths (e.g., 1,4-butanediyl) enhance electrophilicity and reactivity due to reduced Li···Li distance .
  • Longer chains (e.g., 1,6-hexanediyl) may reduce aggregation, a common issue in organolithium chemistry, but increase steric hindrance .

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